molecular formula C18H19ClN4OS2 B2468839 (4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1351596-15-0

(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B2468839
CAS No.: 1351596-15-0
M. Wt: 406.95
InChI Key: CMIYVBIGFIUTRP-UHFFFAOYSA-N
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Description

(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride: . This compound features a thiadiazine ring system, a piperazine moiety, and a thiophene group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazine ring. One common approach is to react a phenylhydrazine derivative with carbon disulfide and potassium hydroxide to form the thiadiazine core. Subsequent reactions with piperazine and thiophen-2-carbonyl chloride under controlled conditions yield the final product.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the thiadiazine ring or the piperazine moiety.

  • Substitution: : The phenyl group on the thiadiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Electrophiles like bromine or nitric acid are used for substitution reactions.

Major Products Formed

  • Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: : Reduced thiadiazine or piperazine derivatives.

  • Substitution: : Brominated or nitro-substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its derivatives have been studied for their biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: : It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, derivatives of this compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

This compound is unique due to its combination of thiadiazine, piperazine, and thiophene groups. Similar compounds include:

  • Thiophene derivatives: : These compounds share the thiophene ring but may lack the thiadiazine or piperazine moieties.

  • Piperazine derivatives: : These compounds contain the piperazine ring but may have different substituents or core structures.

  • Thiadiazine derivatives: : These compounds feature the thiadiazine ring but may have different aromatic groups or functional moieties.

Properties

IUPAC Name

[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2.ClH/c23-17(16-7-4-12-24-16)21-8-10-22(11-9-21)18-20-19-15(13-25-18)14-5-2-1-3-6-14;/h1-7,12H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIYVBIGFIUTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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